2-(2,6-Difluoro-3-nitrophenyl)acetic acid

Physicochemical Profiling ADME Prediction Medicinal Chemistry

Researchers often face synthetic bottlenecks when sourcing correctly substituted fluoronitroaromatic intermediates for medicinal chemistry. This 2,6-difluoro-3-nitrophenylacetic acid provides a reliable, pre-characterized starting material. - Enables facile reduction to 2-(3-amino-2,6-difluorophenyl)acetic acid, a key kinase inhibitor precursor. - Distinct electronic profile (LogP ~2.2, PSA ~83 Ų) and nitro group as UV chromophore support robust analytical method development. - Supplied as ≥95% purity solid with NMR/HPLC/GC data, minimizing synthetic troubleshooting.

Molecular Formula C8H5F2NO4
Molecular Weight 217.13 g/mol
CAS No. 361336-78-9
Cat. No. B1600849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Difluoro-3-nitrophenyl)acetic acid
CAS361336-78-9
Molecular FormulaC8H5F2NO4
Molecular Weight217.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])F)CC(=O)O)F
InChIInChI=1S/C8H5F2NO4/c9-5-1-2-6(11(14)15)8(10)4(5)3-7(12)13/h1-2H,3H2,(H,12,13)
InChIKeyGHFAYUZPPYDFBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Difluoro-3-nitrophenyl)acetic acid – Physicochemical Identity


2-(2,6-Difluoro-3-nitrophenyl)acetic acid is a fluorinated nitroaromatic carboxylic acid building block with the molecular formula C₈H₅F₂NO₄ and a molecular weight of 217.13 g/mol . It features a phenylacetic acid core substituted with fluorine atoms at the 2- and 6-positions and a nitro group at the 3-position . The compound is typically supplied as a solid with a purity of ≥95% and is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation (GHS07) .

Nitro group enables reduction to amine intermediates for diversification
Carboxylic acid supports direct amide coupling with amine partners
Defined 2,6-difluoro-3-nitro substitution pattern for SAR exploration
Vendor-validated analytical data (NMR, HPLC, GC) available

Generic Substitution Risks for 2-(2,6-Difluoro-3-nitrophenyl)acetic acid


The precise substitution pattern—2,6-difluoro in combination with a 3-nitro group on the phenylacetic acid scaffold—creates a unique electronic and steric environment that cannot be replicated by regioisomers (e.g., 2,6-difluoro-4-nitro), halogen variants (e.g., 2,6-dichloro-3-nitro), or non-nitrated analogs. The ortho-fluorine atoms strongly deactivate the ring and influence the acidity of the carboxylic acid moiety, while the meta-nitro group provides a defined reduction handle for amine installation . Interchanging with 2-(2,6-difluorophenyl)acetic acid (CAS 85068-28-6), for instance, eliminates the critical nitro group that enables subsequent diversification to amino intermediates, fundamentally altering synthetic utility and final product profiles .

Regioisomer

4‑nitro regioisomer may shift electronic distribution and chromatographic retention, altering synthetic outcome.

Halogen swap

2,6‑dichloro analog may differ in reactivity and physicochemical profile; not a direct replacement.

Non‑nitrated

Analog without the nitro group lacks the reduction handle, limiting downstream diversification potential.

Quantitative Differentiation vs. Closest Analogs


Molecular Weight & Hydrogen Bonding vs. Non-Nitrated Analogs

2-(2,6-Difluoro-3-nitrophenyl)acetic acid (MW 217.13 g/mol) exhibits a +45.00 g/mol increase in molecular weight and an additional three hydrogen bond acceptors compared to its non-nitrated analog 2-(2,6-difluorophenyl)acetic acid (MW 172.13 g/mol) . This translates to a higher polar surface area (estimated 83.1 Ų vs. 37.3 Ų) and distinct chromatographic retention behavior .

MW & H‑Bond Acceptors
Data to verify
+45.00 g/mol
+4 HBA
Distinct physicochemical profile for lead optimization workflows
Calculated from molecular formula; confirm experimentally
Physicochemical Profiling ADME Prediction Medicinal Chemistry

Lipophilicity Profile vs. 4-Nitro Regioisomer

The predicted LogP for 2-(2,6-difluoro-3-nitrophenyl)acetic acid is estimated at 2.18–2.30, based on structurally analogous C8H5F2NO4 regioisomers . This value is approximately +0.33 units higher than the LogP of 2-(2,6-difluorophenyl)acetic acid (LogP ~1.85) , reflecting the lipophilic contribution of the nitro group. Critically, the 4-nitro regioisomer (CAS 543683-36-9) shares identical molecular weight but is expected to exhibit a distinct LogP and chromatographic retention time due to altered dipole moment and electronic distribution .

Lipophilicity Profile
Class-level
LogP ~2.18–2.30
Δ +0.33 to +0.45
Differentiated reversed‑phase retention vs. 4‑nitro regioisomer
In silico estimation; verify by HPLC
Lipophilicity Chromatography Drug Design

Hazard Classification vs. Non-Nitrated & Amino Analogs

2-(2,6-Difluoro-3-nitrophenyl)acetic acid carries GHS07 hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) . In contrast, its reduced amino analog 2-(3-amino-2,6-difluorophenyl)acetic acid (CAS 2092924-28-0) is not classified with the same acute oral toxicity or respiratory hazard profile . The nitro group is the primary driver of this heightened hazard profile, necessitating distinct PPE and ventilation requirements during handling.

Hazard Classification
Data to verify
H302, H315, H319, H335
vs. no H302/H335
Distinct safety protocol required for nitro compound handling
Based on vendor SDS; review before use
Safety Handling Regulatory Compliance

Purity & Vendor QC vs. Custom Synthesis Analogs

2-(2,6-Difluoro-3-nitrophenyl)acetic acid is commercially available with a specified purity of 95%–98% from multiple reputable vendors, supported by NMR, HPLC, and GC batch analysis . In comparison, the 2,6-dichloro analog (2-(2,6-dichloro-3-nitrophenyl)acetic acid) and the 2-(2,6-difluoro-3-nitrophenyl)propanoic acid derivative are primarily accessible via custom synthesis with less standardized quality control and longer lead times . The availability of pre-validated analytical data reduces in-house QC burden and accelerates project timelines.

Vendor QC & Availability
Data to verify
≥95% purity
NMR/HPLC/GC data
Off‑the‑shelf availability with documented QC supports reproducibility
Vendor catalogs as of 2025; verify current status
Synthetic Chemistry Quality Control Procurement

Application Scenarios for 2-(2,6-Difluoro-3-nitrophenyl)acetic acid


3-Amino-2,6-difluorophenylacetic Acid Precursor for Kinase Inhibitors

The nitro group of 2-(2,6-difluoro-3-nitrophenyl)acetic acid is readily reduced to yield 2-(3-amino-2,6-difluorophenyl)acetic acid, a valuable intermediate in the synthesis of kinase inhibitor scaffolds . This transformation leverages the differential physicochemical properties (higher MW and logP) that distinguish the nitro compound from its non-nitrated analogs, ensuring correct intermediate identity during multi-step syntheses .

Amide Coupling for Fluorinated Library Synthesis

The carboxylic acid functionality enables direct amide bond formation with diverse amine partners, facilitating the rapid construction of fluorinated phenylacetamide libraries . The distinct lipophilicity (LogP ~2.2) and polar surface area (PSA ~83 Ų) relative to non-nitrated analogs make it a preferred choice for exploring SAR in CNS and anti-infective programs where balanced permeability is desired .

Analytical Method Development & Batch Consistency

The compound's unique combination of molecular weight, LogP, and UV chromophore (from the nitro group) supports the development of robust HPLC and LC-MS analytical methods . Procurement of pre-characterized material with NMR, HPLC, and GC data from vendors ensures that downstream synthetic campaigns begin with a well-defined starting material, minimizing troubleshooting associated with custom-synthesized analogs .

Application
Selection Property
Validation Focus
Precursor for bioactive molecule synthesis
Nitro reduction handle
Intermediate identity by MW/LogP shift
Fluorinated phenylacetamide library construction
Carboxylic acid for amide coupling
Permeability balance (LogP/PSA) in SAR
Analytical method development & batch QC
Distinct chromophore and retention
HPLC/LC‑MS batch consistency verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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